molecular formula C12H14ClF2N3 B12234100 N-[(2,3-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2,3-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12234100
M. Wt: 273.71 g/mol
InChI Key: BCQMJUZKBDKHFX-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further modified with methyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2,3-difluorobenzylamine with 2,4-dimethylpyrazole under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group and pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the rest of the structure.

    N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide: Another compound with a similar difluorophenyl group but different functional groups.

Uniqueness

N-[(2,3-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-8-6-16-17(2)12(8)15-7-9-4-3-5-10(13)11(9)14;/h3-6,15H,7H2,1-2H3;1H

InChI Key

BCQMJUZKBDKHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=C(C(=CC=C2)F)F.Cl

Origin of Product

United States

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